6-Desamino 6-Chloro Etravirine

Pharmaceutical impurity profiling Mass spectrometry Structural characterization

Etravirine ANDA filers require impurity reference standards that exactly match process-related impurities. Generic standards risk failing ICH Q2(R1) specificity, invalidating system suitability. 6-Desamino 6-Chloro Etravirine is the structurally correct standard (6-Cl replaces parent 6-NH₂) with distinct chromatographic behavior. • Resolves from Etravirine API: Δ +19.44 Da, LogP 5.86, distinct RT • 5-Br/6-Cl dual-halogen isotopic fingerprint for definitive MS ID • ≥98% purity, NMR/MS characterized, traceable to USP/EP In stock for global shipping.

Molecular Formula C20H13BrClN5O
Molecular Weight 454.7 g/mol
CAS No. 269055-76-7
Cat. No. B029320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Desamino 6-Chloro Etravirine
CAS269055-76-7
Synonyms4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile
Molecular FormulaC20H13BrClN5O
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N
InChIInChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)
InChIKeyODWHQRYHASBLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Desamino 6-Chloro Etravirine Reference Standard Overview


6-Desamino 6-Chloro Etravirine (CAS 269055-76-7), systematically named 4-[[5-bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, is a process-related impurity and synthetic intermediate of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine (TMC125) . The compound belongs to the diarylpyrimidine (DAPY) class and is distinguished from the parent drug by replacement of the 6-amino group with a 6-chloro substituent. It is primarily supplied as a high-purity (≥95%) reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Etravirine [1].

Why This Impurity Standard Cannot Be Substituted


In pharmaceutical quality control, impurity reference standards must exactly match the structural identity of the process-related or degradation impurity being monitored. 6-Desamino 6-Chloro Etravirine differs from Etravirine by a single but chromatographically significant substitution (6-Cl vs. 6-NH₂) and from related desamino impurities (e.g., 6-Desamino 5-Chloro Etravirine, CAS 269055-04-1) by the presence of the 5-bromo substituent . These structural variations produce distinct retention times, UV spectra, and mass spectrometric signatures, meaning that using a generic or structurally mismatched impurity standard will invalidate system suitability tests, compromise peak identification, and fail to meet ICH Q2(R1) and pharmacopoeial requirements for specificity .

Quantitative Differentiation Evidence


Molecular Weight Shift vs. Etravirine API

The replacement of the 6-amino group (NH₂, 16 Da) by chlorine (Cl, 35.5 Da) results in a net molecular weight increase of approximately 19.44 g/mol relative to the Etravirine parent API. The target compound has a molecular formula C₂₀H₁₃BrClN₅O (exact mass 454.71 g/mol), compared to Etravirine C₂₀H₁₅BrN₆O (exact mass 435.27 g/mol) . This mass shift is sufficiently large to ensure baseline separation in single-quadrupole LC-MS analysis and unambiguous identification in high-resolution mass spectrometry (HRMS) workflows.

Pharmaceutical impurity profiling Mass spectrometry Structural characterization

Melting Point Elevation vs. Etravirine API

6-Desamino 6-Chloro Etravirine exhibits a melting point of 281–283 °C, which is approximately 16–21 °C higher than the melting point of Etravirine API (262–265 °C) [1]. The melting point of the structurally related 6-Desamino 5-Desbromo 6-Chloro Etravirine has been reported at 226–227 °C, providing further thermal differentiation . These distinct thermal properties can be used as an orthogonal identity verification parameter alongside chromatographic and spectroscopic data.

Thermal analysis Reference standard identity Physicochemical characterization

13C3-Labeled Internal Standard Advantage

The 13C3-labeled analog (CAS 1246818-40-5, molecular weight 457.69 g/mol) is commercially available and provides a mass shift of +3 Da relative to the unlabeled 6-Desamino 6-Chloro Etravirine (454.71 g/mol), enabling its use as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification . This mass difference fully resolves the internal standard from the native impurity while preserving identical chromatographic retention and ionization efficiency, a capability not available for impurities that lack a stable isotope-labeled counterpart.

Isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

ANDA-Ready Reference Standard with Full Characterization

6-Desamino 6-Chloro Etravirine is supplied with comprehensive characterization data (NMR, MS, HPLC purity ≥95%) compliant with ICH Q2(R1) and regulatory guidelines, enabling direct use in method validation and system suitability testing for Etravirine ANDA submissions [1]. Multiple suppliers offer further traceability against pharmacopoeial standards (USP or EP), a feature that is not universally available for all Etravirine impurities [1]. In analytical method development studies for Etravirine impurity profiling, validated HPLC conditions have demonstrated resolution of impurity peaks with retention times distinguishable from the API (e.g., Etravirine RT 15.813 min vs. impurity peaks at 12.043 and 17.704 min under specified gradient conditions) [2].

ANDA submission Regulatory compliance Quality control laboratory

Process-Specific Dual-Halogen Impurity Marker

The simultaneous presence of 5-bromo and 6-chloro substituents on the pyrimidine core confirms that this impurity originates from a specific synthetic pathway where the 6-amino group of Etravirine is replaced by chlorine rather than being eliminated entirely (as in the 5-desbromo analog) or substituted with a different halogen . The 6-Desamino 5-Chloro Etravirine impurity (CAS 269055-04-1, molecular formula C₂₀H₁₄BrN₅O, MW 420.27) retains the 5-bromo but lacks the 6-substituent entirely, while the 6-Desamino 5-Desbromo 6-Chloro analog (CAS 1070377-34-2, C₂₀H₁₄ClN₅O, MW 375.81) loses both the 5-bromo and retains only the 6-chloro . The target compound's unique elemental signature—containing both bromine and chlorine—generates a distinctive isotopic pattern (M:M+2:M+4) in mass spectrometry that is fundamentally different from impurities containing only one halogen.

Process impurity identification Synthetic route tracing Batch consistency

LogP Shift and Reversed-Phase Retention

The calculated partition coefficient (LogP) for 6-Desamino 6-Chloro Etravirine is 5.86, based on its molecular structure . This value reflects the replacement of the polar 6-amino group (NH₂) with a hydrophobic 6-chloro substituent. While LogP values for Etravirine API vary by calculation method (typically 4.5–5.0), the desamino impurity is expected to exhibit increased hydrophobicity compared to the parent API due to the loss of a hydrogen-bond donor (NH₂) and gain of a hydrophobic chlorine. This LogP difference predicts longer retention on reversed-phase C18 columns, consistent with the observation in validated impurity profiling methods where impurity peaks elute later than the parent Etravirine peak under certain conditions [1].

LogP Hydrophobicity Chromatographic method development

Priority Application Scenarios


HPLC System Suitability for ANDA Method Validation

The molecular weight difference (+19.44 Da vs. Etravirine) and elevated LogP (5.86) ensure chromatographic separation from the parent API under reversed-phase conditions [1][2]. Use 6-Desamino 6-Chloro Etravirine as a system suitability standard to demonstrate resolution between Etravirine (RT 15.813 min) and the desamino impurity peak in gradient HPLC methods, meeting ICH Q2(R1) specificity requirements for impurity profiling in ANDA submissions [2].

LC-MS/MS Trace Quantification with 13C3 Internal Standard

The availability of the 13C3-labeled analog (CAS 1246818-40-5, MW 457.69 g/mol, +3 Da mass shift) enables accurate matrix-effect-corrected quantification of the native 6-Desamino 6-Chloro Etravirine impurity at trace levels (LOQ ≤0.05% of API) in Etravirine drug substance and finished product, supporting ANDA regulatory submission requirements for impurity quantification with stable isotope dilution mass spectrometry [1].

Synthetic Route and Process Impurity Analysis

The unique 5-bromo-6-chloro dual-halogen isotopic fingerprint enables definitive identification of this specific impurity in complex reaction mixtures [1]. The compound's melting point (281–283 °C), significantly higher than Etravirine (262–265 °C), provides a rapid orthogonal identity confirmation during process development [2]. Use this impurity standard to track process changes, evaluate purification efficiency (e.g., crystallization rejection rates), and demonstrate control of this specific impurity to ≤0.10% in the final API per ICH Q3A thresholds.

Pharmacopoeial Standard for QC Batch Release

With documented traceability to USP and EP pharmacopoeial standards and comprehensive characterization data (NMR, MS, HPLC purity ≥95%), 6-Desamino 6-Chloro Etravirine serves as a qualified working standard for routine batch release testing of Etravirine API and finished dosage forms [1]. The compound's solubility profile (slightly soluble in DMSO and Methanol) guides dissolution medium selection for sample preparation in QC workflows [2].

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